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Compound of Interest

Compound Name: ML218

Cat. No.: B609127 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a chemical probe is paramount to interpreting experimental results and predicting potential

off-target effects. This guide provides a comprehensive comparison of ML218's activity across

various ion channels, supported by experimental data and detailed methodologies.

ML218 has been identified as a potent and selective inhibitor of T-type calcium channels, which

play a crucial role in neuronal excitability and have been implicated in a variety of neurological

disorders.[1][2][3][4] This guide focuses on the experimental validation of ML218's selectivity

over other ion channels, providing a clear overview of its performance against a panel of

targets. While the initial query included interest in Kir4.1/5.1 channels, a thorough review of

published literature did not yield any direct experimental data on the effect of ML218 on this

specific potassium channel.

Quantitative Analysis of ML218's Ion Channel
Selectivity
The following table summarizes the inhibitory activity of ML218 against its primary targets, the

T-type calcium channels, and a range of other ion channels. The data is compiled from patch-

clamp electrophysiology and radioligand binding assays.
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Ion Channel Target Measurement Value Reference

Primary Targets

Cav3.2 (T-type

Calcium Channel)
IC50 310 nM [1]

Cav3.3 (T-type

Calcium Channel)
IC50 270 nM [1]

Off-Target Screening

L-type Calcium

Channels
% Inhibition @ 10 µM 17-49% [1]

N-type Calcium

Channels
% Inhibition @ 10 µM 17-49% [1]

KATP (Potassium

Channel)
% Inhibition @ 10 µM 4% [1]

hERG (Potassium

Channel)
% Inhibition @ 10 µM 48% [1]

Sodium Channel (Site

2)
% Inhibition @ 10 µM >50% [1]

Sigma 1 Receptor % Inhibition @ 10 µM >50% [1]

TTX-sensitive Na+

currents
Effect @ 1 µM No effect

Outward K+ currents

in DRG neurons
Effect @ 1 µM No effect

Experimental Protocols
The selectivity of ML218 was primarily determined using automated patch-clamp

electrophysiology. This technique allows for the high-throughput screening of compound activity

against a panel of cells expressing specific ion channels.
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Representative Automated Patch-Clamp
Electrophysiology Protocol for Ion Channel Selectivity
Screening:

Cell Preparation:

HEK293 cells stably expressing the ion channel of interest (e.g., Cav3.2, Cav3.3, hERG)

are cultured to 70-90% confluency.

On the day of the experiment, cells are harvested using a non-enzymatic cell dissociation

solution to ensure membrane integrity.

Cells are washed and resuspended in an extracellular buffer solution at a concentration of

1-5 x 106 cells/mL.

Electrophysiology Recordings:

Automated patch-clamp recordings are performed using a high-throughput platform (e.g.,

Patchliner, QPatch).

The intracellular solution is loaded into the instrument's microfluidic chips. A typical

intracellular solution for recording calcium channel currents contains (in mM): 120 CsF, 10

CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

The extracellular solution is also loaded into the instrument. A typical extracellular solution

for recording T-type calcium channel currents contains (in mM): 140 Choline-Cl, 10 BaCl2,

1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.

Cells are captured on the microfluidic chips, and whole-cell patch-clamp configuration is

established.

Compound Application and Data Acquisition:

A stable baseline recording of the ion channel activity is established.

ML218, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the extracellular

solution, is applied to the cells at various concentrations (e.g., ranging from 1 nM to 30
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µM).

The effect of the compound on the ion channel current is recorded. For voltage-gated

channels, specific voltage protocols are applied to elicit channel opening and measure the

resulting current. For T-type calcium channels, a typical voltage protocol would involve a

holding potential of -100 mV, followed by a depolarizing step to -30 mV to elicit the T-type

current.

The percentage of current inhibition is calculated for each concentration of ML218.

Data Analysis:

The concentration-response data is fitted to a Hill equation to determine the IC50 value,

which represents the concentration of ML218 required to inhibit 50% of the ion channel

current.

For off-target screening, a single high concentration of ML218 (e.g., 10 µM) is typically

used to determine the percentage of inhibition. A value below 50% is generally considered

to indicate a lack of significant activity.

Visualizing the Scientific Process
To better illustrate the concepts discussed, the following diagrams were generated using the

Graphviz DOT language.
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Caption: Signaling pathway of T-type calcium channels and the inhibitory action of ML218.
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Caption: Experimental workflow for determining the ion channel selectivity of ML218.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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